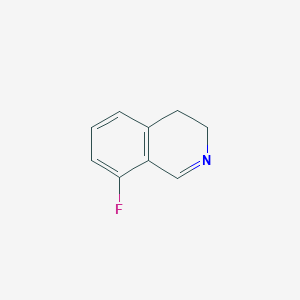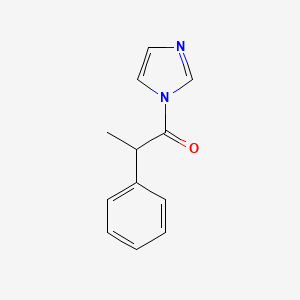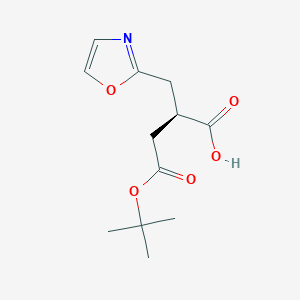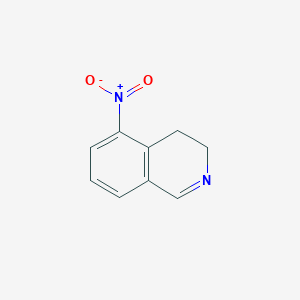![molecular formula C18H25NO3 B12937808 tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique configuration, which includes a tert-butyl group, a hydroxy group, and a spiro linkage between an indene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group followed by ring closure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine moiety.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base, such as triethylamine.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydroxylation: The tert-butyl group can undergo hydroxylation to form primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., triethylamine)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides conformational rigidity, enhancing binding affinity. The tert-butyl group contributes to the compound’s steric bulk, influencing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate: Unique due to its spirocyclic structure and tert-butyl group.
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate analogs: Similar compounds with variations in the substituents on the indene or piperidine rings.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl (1R)-1-hydroxyspiro[3H-indene-2,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-16(2,3)22-15(20)18(21)14-7-5-4-6-13(14)12-17(18)8-10-19-11-9-17/h4-7,19,21H,8-12H2,1-3H3/t18-/m1/s1 |
InChI Key |
QJQYAOYPTNQVRX-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]1(C2=CC=CC=C2CC13CCNCC3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2=CC=CC=C2CC13CCNCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



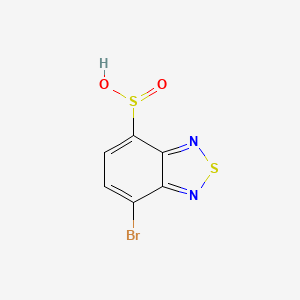
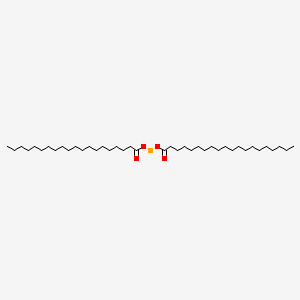
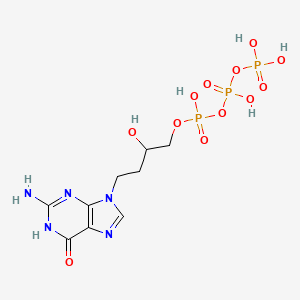
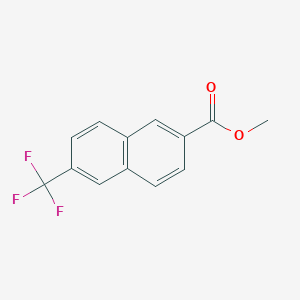
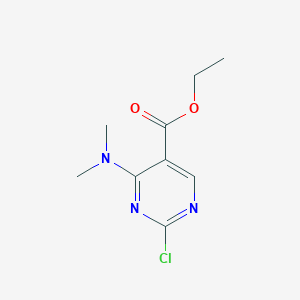
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
